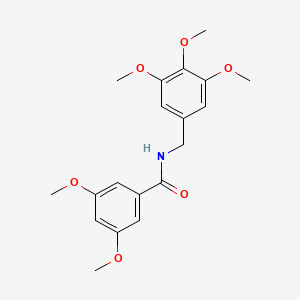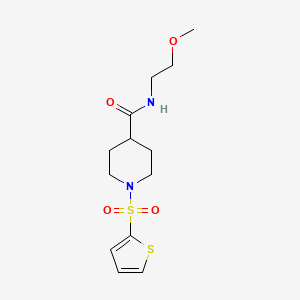
1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of pyrazoles and is commonly referred to as DFTP.
Mécanisme D'action
The exact mechanism of action of 1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been suggested that it exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has also been found to modulate the expression of various genes involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects
1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to scavenge free radicals and reduce oxidative stress. In addition, it has been shown to possess antimicrobial properties and inhibit the growth of various microorganisms such as bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also stable and can be stored for long periods without significant degradation. However, it has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has several potential future directions for research. One of the most promising areas is its application in the treatment of cancer. It has been found to exhibit significant anticancer activity against various cancer cell lines. Further research is needed to elucidate its mechanism of action and optimize its therapeutic potential. In addition, it has potential applications in the treatment of neurodegenerative disorders, diabetes, and other diseases. Further research is needed to determine its efficacy and safety in these applications.
Conclusion
In conclusion, 1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a promising chemical compound that has potential applications in various fields. Its synthesis method is simple, and it exhibits significant anti-inflammatory, antioxidant, and antimicrobial properties. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Further research is needed to optimize its therapeutic potential and determine its efficacy and safety in these applications.
Méthodes De Synthèse
The synthesis of 1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can be achieved through various methods. One of the most commonly used methods is the reaction of 2,5-dichlorophenyl hydrazine with 4-fluorophenyl chalcone in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with sodium hydroxide to obtain the final product, 1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole.
Applications De Recherche Scientifique
1-(2,5-dichlorophenyl)-5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anti-inflammatory, antioxidant, and antimicrobial properties. In addition, it has shown promising results in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(2,5-dichlorophenyl)-3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2FN2S/c20-13-5-8-15(21)18(10-13)24-17(12-3-6-14(22)7-4-12)11-16(23-24)19-2-1-9-25-19/h1-10,17H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUDETUUPZJCPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5178272.png)

![2-{[(1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5178278.png)
![3-bromo-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5178289.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5178290.png)
![1,2,8-trimethylpyrano[2,3-f]indol-6(1H)-one](/img/structure/B5178295.png)

![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5178310.png)



![N-benzyl-N-methyl-3-({[2-(4-pyridinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5178337.png)
![3-(2-chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5178349.png)